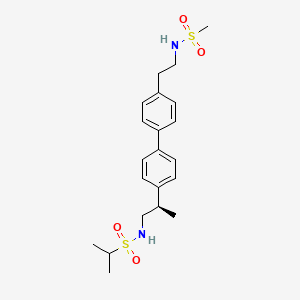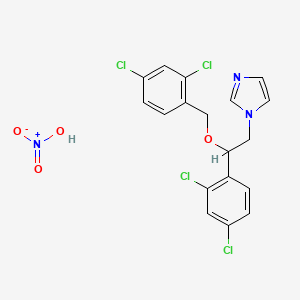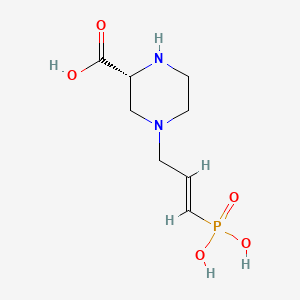
Oleandomycin
Overview
Description
Oleandomycin: is a macrolide antibiotic that was first discovered in 1954 as a product of the bacterium Streptomyces antibioticus. It is known for its ability to inhibit the bacteria responsible for upper respiratory tract infections, particularly those in the Staphylococcus and Enterococcus genera . Although it is less effective than erythromycin, it has been used in combination with other antibiotics to enhance its efficacy .
Mechanism of Action
Target of Action
Oleandomycin, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50s subunit of bacterial ribosomes , which play a crucial role in protein synthesis.
Mode of Action
This compound acts as a bacteriostatic agent . By binding to the 50s subunit of bacterial ribosomes, it inhibits the completion of proteins vital to bacterial survival and replication . This interference affects both translational activity and 50s subunit formation .
Biochemical Pathways
The cytochrome P450 OleP, involved in the biosynthesis of this compound, catalyzes the epoxidation of aliphatic carbons on both the aglycone 8.8a-deoxyoleandolide (DEO) and the monoglycosylated L-olivosyl-8.8a-deoxyoleandolide (L-O-DEO) intermediates of this compound biosynthesis .
Biochemical Analysis
Biochemical Properties
Oleandomycin, like erythromycin, binds to the 50s subunit of bacterial ribosomes, inhibiting the completion of proteins vital to survival and replication . It interferes with translational activity but also with 50s subunit formation . This interaction with the ribosomal subunit is crucial for its antibacterial activity.
Cellular Effects
This compound inhibits bacteria responsible for upper respiratory tract infections . Its spectrum of activity includes bacteria in the Staphylococcus and Enterococcus genera . It impacts cell function by inhibiting protein synthesis, which is vital for bacterial survival and replication .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50s subunit of bacterial ribosomes . This binding inhibits the completion of proteins that are vital for bacterial survival and replication . It interferes not only with translational activity but also with the formation of the 50s subunit .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, macrolides are used in veterinary medicine . The effects can vary depending on the dosage and the animal species .
Subcellular Localization
Like other macrolides, it is known to bind to the 50s subunit of bacterial ribosomes, which are located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleandomycin is synthesized from strains of Streptomyces antibioticus. The process involves fermentation, followed by extraction and purification . The specific synthetic routes and reaction conditions are proprietary to the manufacturers and are not widely published.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces antibioticus cultures. The antibiotic is then extracted from the fermentation broth using organic solvents, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Oleandomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include epoxides, reduced derivatives, and substituted macrolides .
Scientific Research Applications
Oleandomycin has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the structure and function of macrolide antibiotics .
- Employed in glycosylation reactions to enhance the solubility and biological activity of flavonoids .
Biology:
- Investigated for its role in inhibiting bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .
- Studied for its effects on bacterial cell membranes and enzymes .
Medicine:
- Used as a veterinary antibiotic to treat infections in swine and poultry .
- Explored for its potential anti-inflammatory, anti-tumor, and anti-viral properties .
Industry:
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic that is more effective than oleandomycin in bacterial minimum inhibitory concentration tests.
Spiramycin: A macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Trthis compound: A derivative of this compound with enhanced pharmacokinetic properties.
Uniqueness: this compound is unique in its ability to be used in combination with other antibiotics to achieve a synergistic effect. Its relatively lower efficacy compared to erythromycin is compensated by its ability to enhance the activity of other antibiotics when used in combination .
Properties
| The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ | |
CAS No. |
3922-90-5 |
Molecular Formula |
C35H61NO12 |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3 |
InChI Key |
RZPAKFUAFGMUPI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Appearance |
Solid powder |
Color/Form |
White, amorphous powder |
| 3922-90-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oleandomycin Oleandomycin Phosphate Phosphate, Oleandomycin |
vapor_pressure |
3.4X10-25 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oleandomycin and how does it exert its antimicrobial effects?
A1: this compound is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []
Q2: What makes this compound effective against certain bacteria while others remain unaffected?
A2: this compound demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of this compound to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]
Q3: How does the structure of this compound relate to its biological activity?
A3: this compound consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating this compound. []
Q4: How does the chemical structure of this compound affect its interaction with ribosomes?
A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of this compound and its interaction with ribosomes. [] These studies revealed that the lactone ring of this compound predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []
Q5: Have there been any attempts to improve the activity of this compound through chemical modifications?
A5: Yes, researchers have synthesized various this compound derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []
Q6: How stable is this compound under different conditions, and what strategies are employed to improve its formulation?
A6: The stability of this compound phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]
Q7: What analytical methods are commonly used for the detection and quantification of this compound?
A7: Several analytical techniques have been employed for this compound analysis. These include:
- Microbiological assays: These methods rely on the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]
- Spectrophotometry: This technique exploits the characteristic UV absorbance of this compound at specific wavelengths for quantification. [, ]
- Polarography: This electrochemical method measures the current flow as this compound undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]
- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying this compound and its metabolites. [, ]
Q8: Has bacterial resistance to this compound been reported, and if so, what are the underlying mechanisms?
A8: Yes, resistance to this compound has been documented, and several mechanisms contribute to this phenomenon:
- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of this compound, reducing its efficacy. []
- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate this compound by modifying its structure. [, , ]
- Active efflux: Bacteria can develop efflux pumps that expel this compound from their cells, reducing its intracellular concentration. [, ]
Q9: Does this compound exhibit cross-resistance with other antibiotics?
A9: Yes, cross-resistance between this compound and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]
Q10: Are there any documented interactions between this compound and other drugs?
A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of this compound with other antimicrobials. For instance, synergistic effects have been observed when this compound is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []
Q11: What are the implications of this compound resistance for its clinical use?
A11: The emergence and spread of this compound resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















